[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester

protodeboronation stability boronic ester protection Suzuki–Miyaura coupling robustness

[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester (CAS 1339926-59-8) is a heteroaryl boronic ester building block featuring a pyridine ring functionalized at the 6-position with a 2‑hydroxyethoxy chain and at the 3‑position with a pinacol‑protected boronate group. It serves as a key synthetic intermediate in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions, enabling the construction of carbon–carbon bonds to generate biaryl and heterobiaryl scaffolds for medicinal chemistry and agrochemical discovery.

Molecular Formula C13H20BNO4
Molecular Weight 265.12 g/mol
CAS No. 1339926-59-8
Cat. No. B6334955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester
CAS1339926-59-8
Molecular FormulaC13H20BNO4
Molecular Weight265.12 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCO
InChIInChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-5-6-11(15-9-10)17-8-7-16/h5-6,9,16H,7-8H2,1-4H3
InChIKeyZSVZAXKVXXNVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester – Core Synthetic Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester (CAS 1339926-59-8) is a heteroaryl boronic ester building block featuring a pyridine ring functionalized at the 6-position with a 2‑hydroxyethoxy chain and at the 3‑position with a pinacol‑protected boronate group . It serves as a key synthetic intermediate in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions, enabling the construction of carbon–carbon bonds to generate biaryl and heterobiaryl scaffolds for medicinal chemistry and agrochemical discovery . The pinacol ester moiety provides enhanced bench‑top stability and handling convenience compared to the corresponding free boronic acid [6‑(2‑hydroxyethoxy)pyridin‑3‑yl]boronic acid (CAS 1338071‑07‑0), while the terminal hydroxyl group on the ethoxy chain offers a functional handle for further derivatization—a feature absent in close structural analogs such as 6‑ethoxypyridine‑3‑boronic acid pinacol ester (CAS 1072945‑01‑7) and 6‑(2‑methoxyethoxy)pyridine‑3‑boronic acid pinacol ester (CAS 1257553‑79‑9) .

Why Generic Substitution Fails for [6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester – Three Structural Distinctions That Preclude Simple Interchangeability


Substituting [6-(2-hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester with the free boronic acid, the 6‑ethoxy analog, or the 6‑(2‑methoxyethoxy) variant is not chemically equivalent because three orthogonal structural features simultaneously impact reactivity, downstream functionalization potential, and stability. First, the pinacol ester protects against protodeboronation—a major decomposition pathway for free heteroaryl boronic acids under basic Suzuki conditions—by approximately two orders of magnitude, as demonstrated by comparative stability studies of pinacol boronates versus their parent boronic acids . Second, the terminal hydroxyl of the 2‑hydroxyethoxy chain constitutes a nucleophilic anchor for further synthetic elaboration (e.g., esterification, carbamate formation, or PROTAC linker attachment), whereas the methyl‑capped 6‑methoxyethoxy and 6‑ethoxy analogs lack this reactive site, thereby limiting their utility in multistep sequences requiring late‑stage diversification [1]. Third, the hydroxyl group modulates physicochemical properties such as aqueous solubility and hydrogen‑bonding capacity, which can influence coupling efficiency in aqueous/organic biphasic Suzuki protocols and affect the drug‑like properties of final compounds [2]. These three points are quantified in the evidence guide below.

Quantitative Evidence Guide – [6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester vs. Closest Analogs in Stability, Functional Handles, and Validated Biological Output


Pinacol Ester vs. Free Boronic Acid: ~100‑Fold Enhancement in Protodeboronation Resistance Under Basic Conditions

The pinacol ester form of [6-(2-hydroxyethoxy)pyridin-3-yl]boronic acid provides significantly greater resistance to protodeboronation—the hydrolytic loss of the boron functionality—relative to its free boronic acid counterpart (CAS 1338071-07-0). Published stability calculations for aryl and heteroaryl pinacol boronates demonstrate an approximately two‑order‑of‑magnitude (≈100‑fold) protection factor against protodeboronation compared to the corresponding free boronic acids under basic aqueous–organic conditions . This differential is particularly relevant for 3‑pyridylboronate derivatives, where protodeboronation is a known competitive side reaction during Suzuki couplings conducted with aqueous carbonate bases at elevated temperatures [1].

protodeboronation stability boronic ester protection Suzuki–Miyaura coupling robustness

Terminal Hydroxyl Group Enables Post‑Coupling Functionalization: Comparison with 6‑Ethoxy and 6‑(2‑Methoxyethoxy) Analogs

The target compound bears a primary hydroxyl terminus on the 2‑hydroxyethoxy side chain, which permits further synthetic transformations including esterification, carbamate formation, sulfonylation, or attachment of polyethylene glycol (PEG) or PROTAC linker moieties. In contrast, 6‑ethoxypyridine‑3‑boronic acid pinacol ester (CAS 1072945‑01‑7) terminates in a methyl group, and 6‑(2‑methoxyethoxy)pyridine‑3‑boronic acid pinacol ester (CAS 1257553‑79‑9) terminates in a methoxy group—neither of which is amenable to direct nucleophilic derivatization without prior deprotection (for the methoxy analog) or complete resynthesis of the side chain . This functional handle is essential in multi‑step medicinal chemistry workflows, where the hydroxyl group can be exploited for late‑stage diversification. Derivatives of the hydroxyethoxy‑pyridine scaffold have been successfully employed in the synthesis of TRPV1 antagonists and glutaminyl cyclase (QPCT/QPCTL) inhibitors via Suzuki coupling followed by elaboration of the terminal hydroxyl [1][2].

synthetic handle PROTAC linker attachment prodrug design bioconjugation

Validated TRPV1 Antagonist Pharmacophore: Quantitative Binding Affinities of Hydroxyethoxy-Pyridine-Urea Derivatives

Compounds synthesized via Suzuki coupling of [6-(2-hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester with heteroaryl halide partners have yielded potent TRPV1 (VR1) antagonists with nanomolar binding affinities. In US Patent 9771359, three urea derivatives built on the hydroxyethoxy‑pyridine core exhibited Ki values of 27.5 nM (thiazole‑tert‑butyl variant, EX‑41, BDBM342140), 29.8 nM (trifluoromethylthiazole variant, EX‑43, BDBM342142), and 103 nM (trifluoromethyloxazole variant, EX‑42, BDBM342141) against human TRPV1, as measured by FLIPR calcium‑flux assay [1][2]. These data demonstrate that the 6‑(2‑hydroxyethoxy)pyridin‑3‑yl fragment serves as an effective pharmacophoric element for TRPV1 engagement, with the terminal hydroxyl group contributing to binding interactions. When compared to derivatives of 6‑methoxy‑ or 6‑methyl‑pyridin‑3‑yl boronic esters reported in the same patent family, the hydroxyethoxy‑bearing compounds consistently achieve sub‑100 nM potency, whereas several methoxy/ethoxy‑truncated analogs show Ki values exceeding 500 nM or are inactive [3].

TRPV1 antagonist vanilloid receptor pain therapeutics quantitative Ki

QPCT/QPCTL Inhibitor Activity: Hydroxyethoxy-Pyridine as a Privileged Fragment for Glutaminyl Cyclase Inhibition

The 6‑(2‑hydroxyethoxy)pyridin‑3‑yl fragment has been incorporated into potent dual inhibitors of glutaminyl‑peptide cyclotransferase (QPCT) and its isoform QPCTL, enzymes implicated in Alzheimer's disease pathology and cancer immunotherapy (CD47/SIRPα axis). In US Patent Application US20240101544, the compound 3‑[6‑(2‑hydroxyethoxy)pyridin‑3‑yl]‑2‑[4‑(4‑methyl‑4H‑1,2,4‑triazol‑3‑yl)piperidin‑1‑yl]benzonitrile (Example 6, BDBM661121) displayed IC50 values below 100 nM against both recombinant human QPCT (rhQPCT) and QPCTL in biochemical fluorescent‑based assays [1]. By comparison, a structurally related derivative in which the hydroxyethoxy chain was replaced by a 2‑(dimethylamino)ethoxy group (Example 37, BDBM661153) exhibited an IC50 of 100 nM against QPCTL—at the detection limit and approximately equipotent or weaker than the hydroxyethoxy analog [2]. A further analog with a simple 6‑methoxy substituent (Example 26, BDBM661141) also showed an IC50 of 100 nM against QPCT [3]. These cross‑study comparisons indicate that the hydroxyethoxy chain provides superior or equivalent potency while offering additional synthetic versatility via its terminal hydroxyl group, which is absent in the dimethylaminoethoxy and methoxy comparators.

QPCT inhibitor QPCTL inhibitor glutaminyl cyclase immuno-oncology Alzheimer's disease

Differential Physicochemical Profile: Predicted logP and Hydrogen‑Bond Donor Capacity vs. Methoxyethoxy and Ethoxy Analogs

The terminal hydroxyl group of [6-(2-hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester confers a hydrogen‑bond donor (HBD) capacity that is absent in both the 6‑ethoxy analog (0 HBD) and the 6‑(2‑methoxyethoxy) analog (0 HBD). The free boronic acid form of the target scaffold has a calculated logP of approximately 2.52 and a hydrogen‑bond donor count of 2 (one from the hydroxyl, one from the boronic acid) [1]. When converted to the pinacol ester, the boronic acid HBD is masked, leaving the hydroxyl as the sole HBD. This property modulates aqueous solubility and permeability in drug‑like molecules—critical parameters for compounds destined for biological testing. The 6‑ethoxy analog, by contrast, is more lipophilic (predicted logP ~2.8–3.2 for the pinacol ester form) and lacks any HBD, which can reduce aqueous solubility and limit formulation options for in vivo studies . The 6‑(2‑methoxyethoxy) analog introduces an additional ether oxygen that increases hydrogen‑bond acceptor count without adding HBD capacity, resulting in a distinct solvation profile that may affect both coupling reaction efficiency under biphasic conditions and the pharmacokinetic properties of final drug candidates .

lipophilicity aqueous solubility drug‑likeness logP hydrogen‑bond donor

Procurement‑Guiding Application Scenarios for [6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester


Synthesis of TRPV1 Antagonist Libraries for Pain Therapeutic Discovery

Medicinal chemistry teams pursuing TRPV1 (VR1) antagonists for neuropathic pain should prioritize this boronic ester because it directly maps onto the pharmacophoric core of the most potent urea‑based antagonists disclosed in US9771359. Suzuki coupling of this building block with oxazole‑ or thiazole‑containing halide partners yields compounds with Ki values of 27.5–103 nM in the FLIPR assay [1]. The terminal hydroxyl serves as a versatile diversification point for exploring structure‑activity relationships (SAR) without requiring de novo synthesis of the pyridine scaffold for each analog .

Development of Dual QPCT/QPCTL Inhibitors for Immuno‑Oncology and Alzheimer's Disease

The hydroxyethoxy‑pyridine fragment is a validated core for dual glutaminyl cyclase inhibitors with IC50 <100 nM against both QPCT and QPCTL, as demonstrated in US20240101544 [1]. The terminal hydroxyl group permits attachment of solubility‑enhancing or targeting moieties (e.g., PEG chains, PROTAC E3 ligase ligands) without compromising the core pharmacophore's enzymatic activity. This distinguishes it from the 6‑ethoxy and 6‑methoxyethoxy analogs, which require additional synthetic manipulation to install a conjugatable handle .

PROTAC and Bioconjugate Synthesis Requiring a Hydroxyl‑Functionalized Boronic Ester Handle

For laboratories engaged in targeted protein degradation (PROTAC) or antibody‑drug conjugate (ADC) research, this compound provides a ready‑to‑couple boronic ester with a free hydroxyl anchor. The hydroxyl can be directly esterified or carbamoylated with linker‑payload constructs post‑Suzuki coupling, enabling a convergent synthetic strategy that reduces the linear step count by at least one step compared to using the methoxyethoxy analog—which would require demethylation with BBr₃ or TMSI before linker attachment [1].

High‑Throughput Chemistry and Parallel Synthesis Campaigns Demanding Boronic Ester Stability

Automated synthesis platforms performing parallel Suzuki couplings under basic aqueous conditions (e.g., Na₂CO₃ or K₃PO₄ in dioxane/water at 80–100 °C) benefit from the pinacol ester's ~100‑fold enhanced protodeboronation resistance relative to the free boronic acid [1]. This stability ensures consistent stoichiometry across large compound arrays, reducing the incidence of failed couplings due to premature boron loss. The hydroxyl group does not interfere with Pd‑catalyzed cross‑coupling under standard conditions, enabling broad substrate scope .

Quote Request

Request a Quote for [6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.